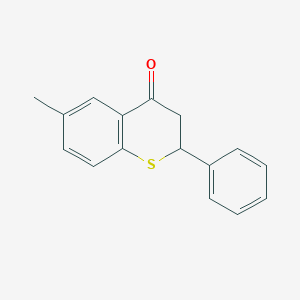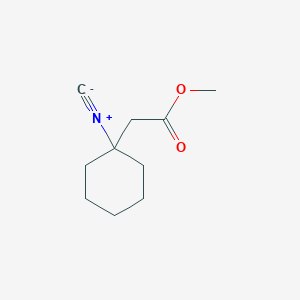
6-Methyl-2-phenyl-2,3-dihydrothiochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzothiopyran-4-one,2,3-dihydro-6-methyl-2-phenyl- is a heterocyclic compound that belongs to the class of benzothiopyrans. These compounds are characterized by a sulfur atom incorporated into the benzopyran ring system. The presence of the sulfur atom imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzothiopyran-4-one,2,3-dihydro-6-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-3-buten-2-one with elemental sulfur in the presence of a base, such as sodium ethoxide, to form the desired benzothiopyran structure. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 4H-1-Benzothiopyran-4-one,2,3-dihydro-6-methyl-2-phenyl- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzothiopyran-4-one,2,3-dihydro-6-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Functionalized benzothiopyrans with various substituents on the aromatic ring.
Applications De Recherche Scientifique
4H-1-Benzothiopyran-4-one,2,3-dihydro-6-methyl-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4H-1-Benzothiopyran-4-one,2,3-dihydro-6-methyl-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4H-1-Benzothiopyran-4-one,2,3-dihydro-6-methyl-
- 4H-1-Benzothiopyran-4-one,2,3-dihydro-6-methyl-,1,1-dioxide
- 4H-1-Benzopyran-4-one,2,3-dihydro-
Uniqueness
4H-1-Benzothiopyran-4-one,2,3-dihydro-6-methyl-2-phenyl- is unique due to the presence of both a sulfur atom and a phenyl group in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to other benzothiopyran derivatives. The phenyl group also enhances the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug design and other applications.
Propriétés
Numéro CAS |
6948-60-3 |
|---|---|
Formule moléculaire |
C16H14OS |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
6-methyl-2-phenyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C16H14OS/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
Clé InChI |
POQPCPSMQILWNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC(CC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13781280.png)

![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)




![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)






